5,6,7,8-Tetrahydroisoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-8-ol is a chemical compound with the molecular formula C9H11NO . It is also referred to as Bz-tetrahydroisoquinoline .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis, provide a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroisoquinolin-8-ol is derived from isoquinoline by hydrogenation . The average mass of the molecule is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroisoquinolin-8-ol include a melting point of 70-72°C . The molecular weight of the compound is 149.19 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound has been used in the total synthesis of (±)-desoxycodeine-D , which is related to codeine, a well-known opioid medication .
Anticancer and Antioxidant Agent Research
New derivatives of 5,6,7,8-tetrahydroisoquinolines have been synthesized with potential applications as anticancer and/or antioxidant agents .
Enzyme Inhibition Studies
It has been involved in the discovery of potent and selective inhibitors for enzymes like aldosterone synthase (CYP11B2) , which is significant in the study of cardiovascular diseases .
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydroisoquinolin-8-ol are Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) . CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it a target for anticancer therapies. DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides, and its inhibition can also lead to cell cycle arrest .
Mode of Action
5,6,7,8-Tetrahydroisoquinolin-8-ol interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM . This inhibition disrupts the normal function of these enzymes, leading to changes in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 and DHFR by 5,6,7,8-Tetrahydroisoquinolin-8-ol affects the cell cycle and nucleotide synthesis pathways. Inhibition of CDK2 leads to cell cycle arrest at the G2/M phase, while inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides . These disruptions can lead to apoptosis, or programmed cell death.
Pharmacokinetics
Its molecular weight of 14919 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of 5,6,7,8-Tetrahydroisoquinolin-8-ol is the induction of apoptosis in cancer cells. It has been shown to cause a 79-fold increase in apoptosis of A459 lung cancer cells and a 69-fold increase in apoptosis of MCF7 breast cancer cells .
properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXHNUMFKYNDOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.